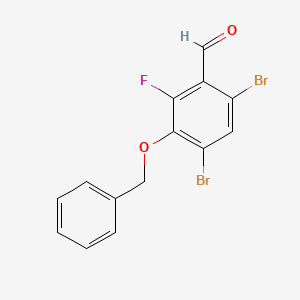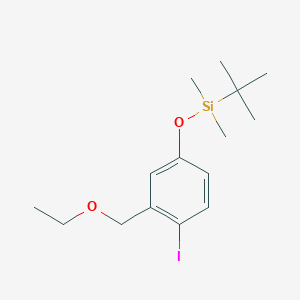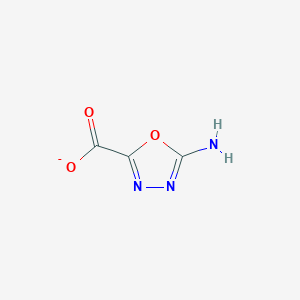
5-Amino-1,3,4-oxadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its five-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of thiosemicarbazides. One common method is the tosyl chloride/pyridine-mediated cyclization, which has been shown to be highly efficient . Another approach involves the reaction of benzaldehyde with malonic acid in the presence of piperidine, followed by reaction with amidoxime using carbonyl diimidazoles in toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5-Amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents, although specific conditions for this compound are less frequently reported.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of amino and carboxylate groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tosyl chloride, pyridine, carbonyl diimidazoles, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted oxadiazole compounds .
科学的研究の応用
5-Amino-1,3,4-oxadiazole-2-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Amino-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, it can interfere with bacterial virulence pathways, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis . These interactions disrupt the growth and pathogenicity of bacteria, making it a promising candidate for antibacterial applications.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar properties but different reactivity and applications.
1,2,5-Oxadiazole: Known for its use in different chemical and biological contexts.
1,3,4-Oxadiazole: Similar to 5-Amino-1,3,4-oxadiazole-2-carboxylate but with variations in substituent groups and resulting properties.
Uniqueness
Its ability to undergo a variety of chemical reactions and its broad range of applications in different fields make it a valuable compound for further research and development .
特性
分子式 |
C3H2N3O3- |
|---|---|
分子量 |
128.07 g/mol |
IUPAC名 |
5-amino-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)/p-1 |
InChIキー |
CDCSNJVXRRSDFF-UHFFFAOYSA-M |
正規SMILES |
C1(=NN=C(O1)N)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


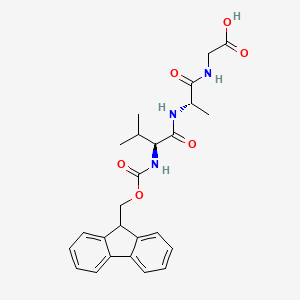
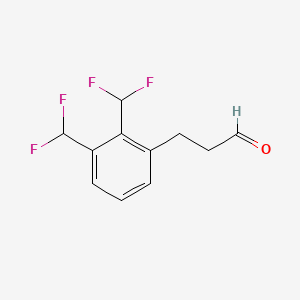
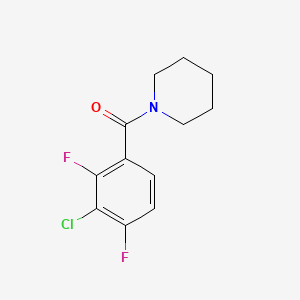
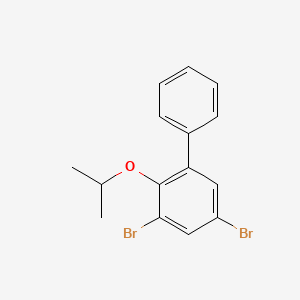
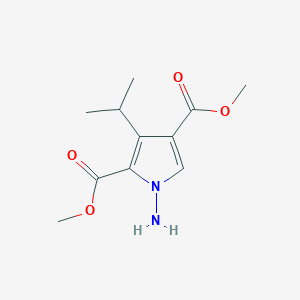
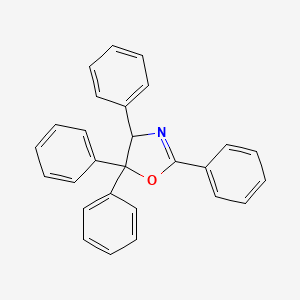
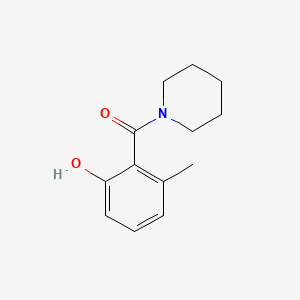
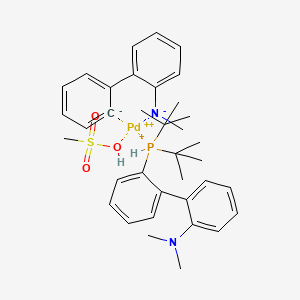
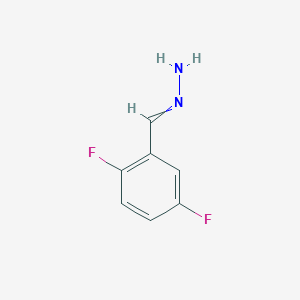
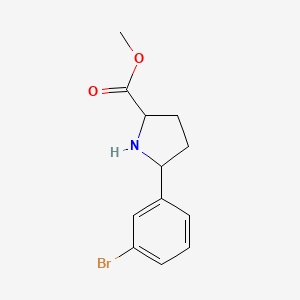
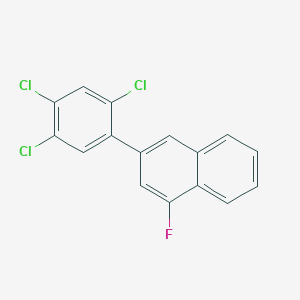
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
